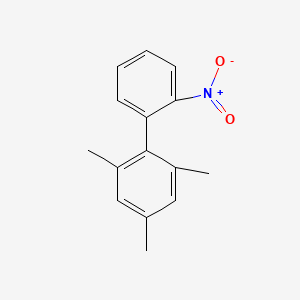
1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at positions 2, 4, and 6, and a nitro group at position 2’ on the second phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- can be synthesized through a multi-step process involving the nitration of 2,4,6-trimethylbiphenyl. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2’ position.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst, sulfonation using sulfuric acid, and further nitration using nitric acid and sulfuric acid.
Major Products:
Reduction: 2,4,6-trimethyl-2’-aminobiphenyl.
Electrophilic Substitution: Various halogenated, sulfonated, or nitrated derivatives depending on the specific reaction conditions.
Scientific Research Applications
1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology and Medicine: The compound and its derivatives may be investigated for their biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
2,4,6-trimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-trimethyl-1,1’-biphenyl: Similar structure but without the nitro group, used in different applications.
2,4,6-trimethyl-2’-aminobiphenyl:
Uniqueness: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group, which influence its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.
Properties
CAS No. |
14872-62-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3 |
InChI Key |
ZEABZBYXHJRQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















